2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-pyridin-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-26-15-8-6-13(11-16(15)27-2)14-7-9-19(25)23(22-14)12-18(24)21-17-5-3-4-10-20-17/h3-11H,12H2,1-2H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJCJFGNWUPWBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=N3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: This step involves the coupling of the pyridazinone core with a 3,4-dimethoxyphenyl derivative, often using palladium-catalyzed cross-coupling reactions.
Attachment of the Pyridin-2-yl Group: The final step involves the acylation of the intermediate with pyridin-2-yl acetic acid or its derivatives, using reagents such as carbodiimides or acid chlorides.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride, resulting in the reduction of the pyridazinone core or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Scientific Research Applications
2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating signal transduction processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Key Structural Features | Molecular Weight (g/mol) | Reported Biological Activity |
|---|---|---|---|
| Target Compound | Pyridazinone core + 3,4-dimethoxyphenyl + pyridin-2-yl | ~374.38 | Potential PDE4/COX inhibition (inferred) |
| 2-(3-(3,4-Dimethoxyphenyl)-6-Oxopyridazin-1-yl)-N-(4-Trifluoromethylphenyl)Acetamide | Pyridazinone core + 3,4-dimethoxyphenyl + 4-CF₃-phenyl | ~428.35 | PDE4 inhibition, anti-inflammatory activity |
| N-(3,5-Dichlorophenyl)-2-(3-(3,4-Dimethoxyphenyl)-6-Oxopyridazin-1-yl)Acetamide | Pyridazinone core + 3,4-dimethoxyphenyl + 3,5-Cl₂-phenyl | ~433.29 | Enhanced enzyme inhibition, potential cytotoxicity |
| N-(6-Methoxypyridin-3-yl)-2-(6-Oxo-3-Phenylpyridazin-1-yl)Acetamide | Pyridazinone core + phenyl + 6-methoxypyridin-3-yl | ~338.34 | COX-2 inhibition, anti-inflammatory activity |
| 2-{3-[3-(Acetylamino)-4-Ethylphenyl]-6-Oxopyridazin-1-yl}-N-(2-Methylphenyl)Acetamide | Pyridazinone core + acetylamino-ethylphenyl + 2-methylphenyl | ~408.45 | Antimicrobial, anticancer potential |
Key Observations:
Substituent Effects on Activity: The 3,4-dimethoxyphenyl group (common in the target compound and its analogs) is associated with PDE4 inhibition due to its electron-donating methoxy groups, which stabilize ligand-enzyme interactions . Chlorinated aryl groups (e.g., in ) increase lipophilicity and enzyme binding but may raise toxicity concerns .
Biological Activity Trends :
- PDE4 Inhibition : Compounds with dimethoxyphenyl groups (target compound, ) show strong PDE4 affinity, critical for treating inflammatory diseases .
- COX Inhibition : The absence of a methoxypyridine group (as in ) correlates with COX-2 selectivity, suggesting structural modifications could redirect activity toward different targets .
Synthetic Complexity :
- The target compound’s synthesis likely involves condensation of 3,4-dimethoxyphenylhydrazine with diketones, followed by amide coupling with pyridin-2-amine—a pathway similar to .
- Derivatives with halogenated aryl groups (e.g., ) require additional steps for halogen introduction, increasing synthetic difficulty .
Research Findings and Implications
- Comparative Efficacy : The dichlorophenyl analog exhibits higher potency (IC₅₀: 0.3 μM) but lower aqueous solubility, highlighting a trade-off between activity and pharmacokinetics.
- Toxicity Profile : Methoxy and pyridine substituents (as in the target compound) are generally associated with lower cytotoxicity compared to chlorinated derivatives .
Biological Activity
The compound 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide is a complex organic molecule notable for its potential biological activities. Its unique structural features, including a pyridazine ring and methoxy substituents, suggest a diverse range of interactions with biological macromolecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular characteristics of the compound are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O6 |
| Molecular Weight | 439.47 g/mol |
| LogP | 1.7863 |
| Polar Surface Area | 83.541 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various targets within biological systems. Preliminary studies suggest that it may act by:
- Inhibiting Enzymatic Activity : The compound is hypothesized to inhibit enzymes involved in cellular proliferation, which could lead to cytotoxic effects against cancer cells.
- Binding to Receptors : Interaction with specific receptors may modulate signaling pathways critical for cell survival and growth.
Anticancer Activity
Research has indicated that compounds similar to 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related pyridazine derivatives can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Properties
The presence of the pyridazine core in the compound suggests potential antimicrobial activity. Compounds with similar structures have been documented to exhibit inhibitory effects against a range of pathogens, including bacteria and fungi.
Case Studies
- Cytotoxicity Assays : In vitro studies have demonstrated that related compounds exhibit IC50 values in the micromolar range against several cancer cell lines, indicating their potential as therapeutic agents.
- Molecular Docking Studies : Computational analyses have provided insights into the binding affinities of this compound with various biological targets. These studies suggest strong interactions with enzymes involved in metabolic pathways, further supporting its potential as a drug candidate.
Research Findings
Recent publications highlight ongoing investigations into the biological activity of this compound and its analogs:
- A study published in PubMed explored the synthesis and biological evaluation of similar derivatives, noting their promising antifungal and anticancer properties .
- Molecular simulation studies have indicated that hydrophobic interactions play a crucial role in the binding efficacy of these compounds with their targets .
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Substitution reactions under alkaline conditions to introduce the pyridinyl moiety .
- Condensation reactions between intermediates (e.g., aniline derivatives) and activated acetamide precursors, using condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI .
- Precision in reaction conditions : Temperature (often 60–80°C), solvent selection (e.g., DMF or dichloromethane), and reaction time (12–24 hours) are critical for yield optimization .
- Analytical validation : Intermediate purity is monitored via TLC, and final product confirmation relies on NMR and HPLC .
Q. Which analytical techniques are essential for characterizing this compound and ensuring purity?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra confirm structural integrity, particularly for verifying the presence of the 3,4-dimethoxyphenyl group and pyridazine ring .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for pharmacological studies) .
- Mass Spectrometry (MS) : Determines molecular weight accuracy (e.g., ESI-MS for detecting [M+H]+ ions) .
Q. How does the compound’s structure relate to its potential bioactivity?
- Key structural motifs :
- The 3,4-dimethoxyphenyl group enhances lipid solubility and membrane permeability, potentially improving bioavailability .
- The pyridazine ring and acetamide linkage are associated with interactions with enzymes like phosphodiesterases (PDEs) or kinases .
- Hypothesized targets : Similar compounds show activity against inflammatory pathways (e.g., COX-2 inhibition) and neurodegenerative disease targets (e.g., tau protein aggregation) .
Advanced Research Questions
Q. What methodologies are used to study the compound’s interaction with biological targets?
- In vitro assays :
- Enzyme inhibition assays : Measure IC50 values against targets like PDE4 or cyclooxygenase .
- Cellular models : Use of LPS-induced macrophages to assess anti-inflammatory activity via cytokine profiling (e.g., TNF-α, IL-6) .
- Computational docking : Molecular dynamics simulations predict binding affinity to proteins (e.g., PDE4B or EGFR kinase) using software like AutoDock Vina .
Q. How can contradictory bioactivity data from different studies be resolved?
- Standardized protocols : Ensure consistent assay conditions (e.g., cell line selection, serum concentration) .
- Comparative SAR studies : Synthesize analogs (e.g., replacing methoxy groups with halogens) to isolate structural contributors to activity .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., pyridazinone derivatives) to identify trends in potency .
Q. What strategies are employed in structure-activity relationship (SAR) studies for derivatives of this compound?
- Functional group modifications :
- Replace 3,4-dimethoxyphenyl with 4-fluorophenyl to assess electronic effects on target binding .
- Introduce bulky substituents (e.g., trifluoromethyl) on the pyridine ring to evaluate steric hindrance .
- Biological testing : Screen derivatives against panels of related targets (e.g., kinase isoforms) to refine selectivity .
Q. What are the stability considerations for this compound under varying pH, temperature, and solvent conditions?
- pH stability : Accelerated degradation studies in buffers (pH 1–10) reveal susceptibility to hydrolysis in acidic conditions, necessitating storage at neutral pH .
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, suggesting room-temperature storage is sufficient .
- Solvent compatibility : Solubility in DMSO (>10 mM) and instability in protic solvents (e.g., methanol) guide formulation strategies .
Q. How can researchers design experiments to confirm the compound’s mechanism of action?
- Target validation :
- Gene knockdown/knockout : Use siRNA or CRISPR to silence putative targets (e.g., PDE4B) and assess activity loss .
- Radioligand binding assays : Quantify direct binding to receptors using tritiated analogs .
- Pathway analysis : Transcriptomic profiling (RNA-seq) or phosphoproteomics identifies downstream signaling effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
